
3-(5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole
カタログ番号 B2717561
CAS番号:
852142-01-9
分子量: 300.42
InChIキー: YDOAZKYBFNFCOH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis process often requires specific conditions such as temperature, pressure, and catalysts.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, its behavior under different conditions (heat, light, etc.), and its reactivity .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of 3-(oxazol-5-yl)indoles, including structures related to "3-(5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole," has been achieved through aza-Wittig type reactions. This methodology facilitates the production of pimprinine type alkaloids, demonstrating the compound's utility in the synthesis of complex organic structures (Molina, Fresneda, & Almendros, 1993).
Antimicrobial and Antioxidant Evaluation
- Novel 4-substituted-1H-1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. These derivatives, related to the compound , show promise in inhibiting microbial growth and scavenging free radicals, indicating potential applications in the development of new antimicrobial and antioxidant agents (Baytas et al., 2012).
Antimicrobial Activity of Indole Derivatives
- The antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives has been explored, showing potent antibacterial and antifungal effects. These findings highlight the potential of indole derivatives in combating various microbial infections, which could be relevant for the compound "this compound" (El-Sayed, Abdel Megeid, & Abbas, 2011).
Application in the Synthesis of Heterocyclic Compounds
- Research has shown that indole derivatives can be utilized in the synthesis of various heterocyclic compounds, such as thiazolo[3,2-a]indoles, through one-pot regioselective synthesis methods. These synthetic approaches provide valuable insights into the versatility of indole derivatives in organic synthesis and the potential applications of "this compound" in creating complex molecular structures (Majumdar & Nath, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[4-methyl-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S/c1-11(2)8-9-21-16-19-18-15(20(16)3)13-10-17-14-7-5-4-6-12(13)14/h4-7,10-11,17H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOAZKYBFNFCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2717480.png)
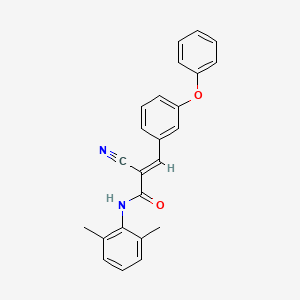
![4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine](/img/structure/B2717484.png)

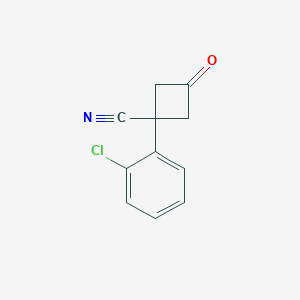

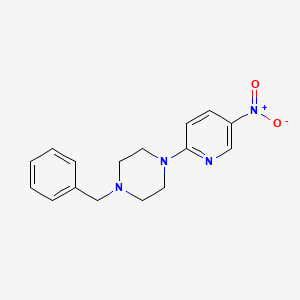
![(2Z)-6-chloro-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2717490.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2717491.png)
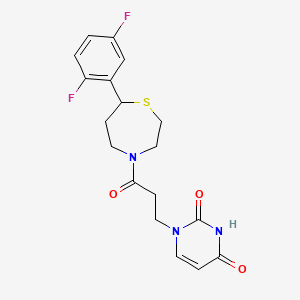
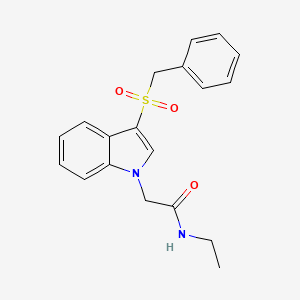
![N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2717500.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2717501.png)